

Hexythiazox stereoisomerism and chiral centers

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Compound Focus: Hexythiazox

CAS No.: 78587-05-0

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Chiral Centers and Stereoisomerism

Hexythiazox contains **two chiral carbon atoms** in its oxazolidinone ring system, leading to the existence of multiple stereoisomers [1]. Commercial formulations are typically a racemic mixture, meaning they contain a 1:1 ratio of the two enantiomers [1] [2] [3]:

- **(4R,5R)-hexythiazox**, also referred to as (+)-HTZ
- **(4S,5S)-hexythiazox**, also referred to as (-)-HTZ [4]

The absolute configuration and elution order have been identified, with (4R,5R)-(+)-HTZ eluting before (4S,5S)-(-)-HTZ on a Chiralcel OJ-RH column [4].

Enantiomer-Specific Bioactivity and Toxicity

The table below summarizes the key differences in the activity and effects of the two **hexythiazox** enantiomers.

Property/Aspect	(4R,5R)-(+)-Hexythiazox	(4S,5S)-(-)-Hexythiazox
Bioactivity (Target Mites)	708-1719 times more active against <i>T. cinnabarinus</i> and <i>T. urticae</i> eggs [4] [5] [6]	Lower activity [4] [5] [6]

Property/Aspect	(4R,5R)-(+)-Hexythiazox	(4S,5S)-(-)-Hexythiazox
Molecular Target (Mechanism)	Stronger binding interactions with Chitin Synthase (CHS1), a key enzyme in mite growth and development [4] [6]	Weaker interactions with Chitin Synthase [4]
Toxicity (Non-target Earthworms)	Lower toxicity [4] [5] [6]	Induces greater oxidative stress, higher toxicity [4] [5] [6]
Bioaccumulation in Earthworms	Slower accumulation and degradation [5]	Faster accumulation and degradation [5]

Experimental Protocols for Key Analyses

Chiral Separation and Analysis

A robust method for separating and analyzing **hexythiazox** enantiomers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been established [2] [3].

- **Apparatus:** Agilent 1260 series HPLC system with a diode array detector (DAD) [2] [3].
- **Chiral Columns:** Among several tested, the **Lux Cellulose-3 column** (cellulose-tris-(4-methylbenzoate), 250 mm × 4.6 mm, 5 μm) provided the best baseline separation [2] [3].
- **Mobile Phase:** Acetonitrile/water or methanol/water in isocratic elution mode [2] [3].
- **Optimal Conditions:** Flow rate of 0.8 mL·min⁻¹, detection wavelength of 230 nm. A lower column temperature (e.g., 10°C) improves separation resolution [2] [3].
- **Method Validation:** The analytical method for residues in environmental and vegetable samples was validated for linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ) [2] [3].

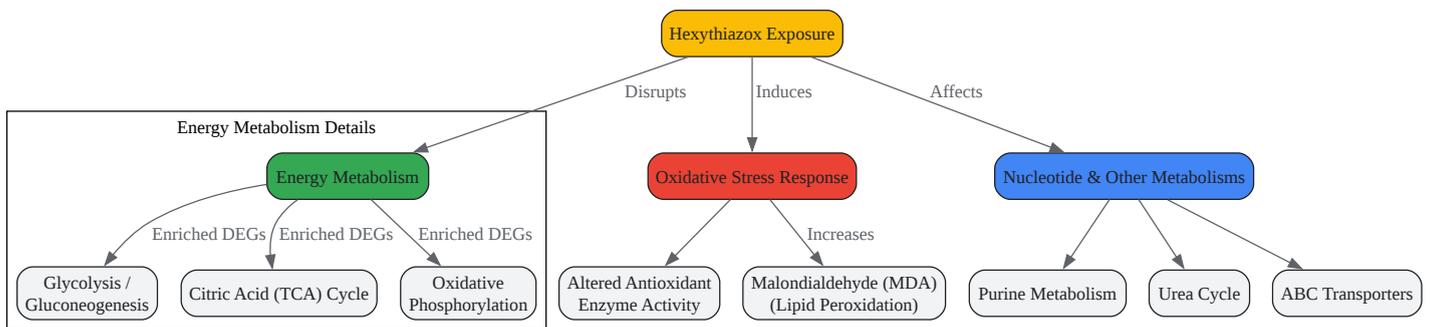
Toxicity and Metabolic Impact Assessment in Earthworms

Studies evaluated enantiomer-specific effects on earthworms (*Eisenia fetida*) through soil exposure experiments and metabolomic analysis [4] [5].

- **Exposure Experiment:** Earthworms are exposed to individual enantiomers or the racemic mixture in artificial soil. Parameters like accumulation factor (AF) and degradation half-life are calculated [5].
- **Biomarker Analysis:** Measures changes in protein content, malondialdehyde (MDA) levels, and the activities of key antioxidant and detoxification enzymes [4].
- **Transcriptome Profiling:** Identifies Differentially Expressed Genes (DEGs) to understand changes in gene expression after enantiomer exposure [4] [6].
- **Untargeted Metabolomics:** Using LC-MS, researchers analyze the earthworm's metabolome to identify disrupted metabolic pathways, such as energy metabolism, oxidative stress, and nucleotide metabolism [5].

Metabolic Pathways Perturbed in Earthworms

Exposure to **hexythiazox** enantiomers disrupts several key metabolic pathways in earthworms, with some enantiomer-specific effects. The following diagram maps the primary metabolic disturbances and their interconnections based on transcriptomic and metabolomic findings [4] [5] [6].



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Hexythiazox exposure impacts earthworm metabolism, inducing oxidative stress and disrupting energy, nucleotide, and transport pathways [4] [5] [6].

The tables below detail the specific genes and pathways affected.

Table 1: Key Disrupted Pathways from Transcriptome Analysis [4] [6]

Pathway Name	Key Enrichment Findings
Glycolysis / Gluconeogenesis	Enriched with Differentially Expressed Genes (DEGs)
Purine Metabolism	Enriched with Differentially Expressed Genes (DEGs)
Pyruvate Metabolism	Enriched
Citric Acid Cycle (TCA)	Enriched
Oxidative Phosphorylation	Enriched
Fatty Acid Biosynthesis & Degradation	Enriched
ABC Transporters	Enriched

Table 2: Key Metabolomic Findings in Earthworms [5]

Metabolic Aspect	Impact Note
Energy Metabolism	Significant perturbation detected
Oxidative Stress Response	Significant perturbation detected
Urea Cycle	Significant perturbation detected
Nucleotide Metabolism	Significant perturbation detected
Enantiomer Specificity	(4S,5S)-(-)-HTZ induced more pronounced metabolic changes

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To cite this document: Smolecule. [Hexythiazox stereoisomerism and chiral centers]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b529927#hexythiazox-stereoisomerism-and-chiral-centers>]

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